(2,2-Difluoroethyl)hydrazine dihydrochloride
Overview
Description
(2,2-Difluoroethyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C2H8Cl2F2N2. It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by the presence of two fluorine atoms attached to an ethyl group, which is further bonded to a hydrazine moiety. This compound is typically available as a solid and is known for its reactivity and utility in synthetic chemistry .
Preparation Methods
The synthesis of (2,2-Difluoroethyl)hydrazine dihydrochloride involves several steps and can be achieved through different synthetic routes. One common method includes the reaction of 2,2-difluoroethylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve high purity .
Chemical Reactions Analysis
(2,2-Difluoroethyl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of difluoroethyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles under appropriate conditions
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
(2,2-Difluoroethyl)hydrazine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of (2,2-Difluoroethyl)hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved depend on the context of its use, such as in enzyme inhibition or activation studies .
Comparison with Similar Compounds
(2,2-Difluoroethyl)hydrazine dihydrochloride can be compared with other similar compounds, such as:
(2,2-Difluoroethyl)amine: Lacks the hydrazine moiety, making it less reactive in certain chemical reactions.
(2,2-Difluoroethyl)hydrazine: Similar structure but without the dihydrochloride component, affecting its solubility and reactivity.
(2,2-Difluoroethyl)hydrazine monohydrochloride: Contains only one hydrochloride group, which may influence its chemical properties and applications .
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and utility in various applications.
Properties
IUPAC Name |
2,2-difluoroethylhydrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6F2N2.2ClH/c3-2(4)1-6-5;;/h2,6H,1,5H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYROCINEZSWWMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)NN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8Cl2F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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